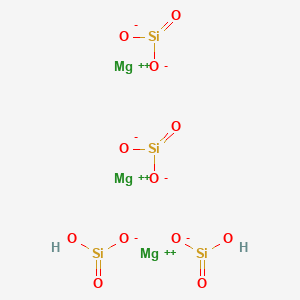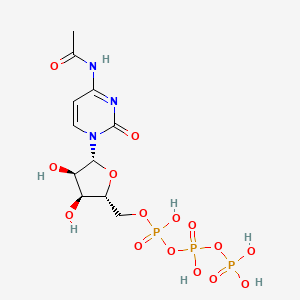
Talc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talc is a naturally occurring mineral composed primarily of magnesium, silicon, and oxygen, with the chemical formula Mg₃Si₄O₁₀(OH)₂ . It is known for its extreme softness, ranking as the softest mineral on the Mohs hardness scale . This compound has a soapy or greasy feel, which accounts for its common name, soapstone . It is widely used in various industries due to its unique properties, including its ability to absorb moisture, reduce friction, and act as a filler material .
Synthetic Routes and Reaction Conditions:
Hydrothermal Treatment: Crystalline nanothis compound can be synthesized through hydrothermal treatment, which involves reacting magnesium silicate with water under high pressure and temperature.
Precipitation: Amorphous or short-range order nanothis compound can be obtained by precipitation methods.
Sol-Gel Process: Organic-inorganic hybrid this compound-like structures can be synthesized through a sol-gel process or chemical grafting.
Industrial Production Methods:
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition at high temperatures, resulting in the formation of enstatite (MgSiO₃) and silica (SiO₂).
Hydration and Carbonation: this compound can form through the hydration and carbonation of magnesium silicate minerals such as serpentine.
Common Reagents and Conditions:
High Temperature: Thermal decomposition of this compound occurs at temperatures above 900°C.
Carbon Dioxide and Water: this compound forms through the reaction of serpentine with carbon dioxide and water.
Major Products:
Enstatite and Silica: The thermal decomposition of this compound produces enstatite and silica.
Chemistry:
Biology:
Cell Culture: this compound is used as a substrate in cell culture applications due to its biocompatibility.
Medicine:
Pleurodesis: this compound is used in medical procedures such as pleurodesis to prevent the recurrence of pleural effusions.
Industry:
Mécanisme D'action
Talc exerts its effects primarily through its physical properties. In medical applications, such as pleurodesis, this compound induces an inflammatory reaction when instilled into the pleural cavity, promoting the adherence of the visceral and parietal pleura . This prevents the reaccumulation of pleural air or fluid . This compound’s ability to absorb moisture and reduce friction is due to its layered structure and hydroxyl groups on its surface .
Comparaison Avec Des Composés Similaires
Pyrophyllite: Chemically similar to talc but contains aluminum instead of magnesium.
Serpentine: A group of minerals that can alter to form this compound through hydration and carbonation.
Comparison:
Chemical Composition: this compound is a magnesium silicate, while pyrophyllite is an aluminum silicate.
Applications: this compound’s unique properties, such as its extreme softness and ability to absorb moisture, make it more suitable for applications in cosmetics and medicine compared to pyrophyllite and serpentine
This compound’s unique combination of properties makes it a valuable material in various scientific and industrial applications. Its extreme softness, ability to absorb moisture, and chemical stability set it apart from similar compounds, making it an essential component in many products and processes.
Propriétés
IUPAC Name |
trimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2HO3Si.2O3Si/c;;;4*1-4(2)3/h;;;2*1H;;/q3*+2;2*-1;2*-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVOGGZOFOROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mg3O12Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white-gray powder; [NIOSH] |
Source


|
| Record name | Soapstone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14807-96-6 |
Source


|
| Record name | Talc [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014807966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)

![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)


![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)



